Venadaparib is a novel compound classified as a poly (ADP-ribose) polymerase inhibitor, primarily developed for the treatment of cancers characterized by defects in DNA repair mechanisms. This compound is particularly notable for its selective inhibition of poly (ADP-ribose) polymerase enzymes, which play a crucial role in the cellular response to DNA damage. Venadaparib is under investigation for oral administration in patients with various malignancies, especially those with genetic vulnerabilities such as BRCA1 and BRCA2 mutations .
Venadaparib, also known by its developmental code IDX-1197, is synthesized as a selective inhibitor of poly (ADP-ribose) polymerases 1 and 2. Its chemical structure allows it to effectively target these enzymes, which are integral to the repair of single-strand breaks in DNA. The compound has been shown to possess improved physicochemical properties compared to other inhibitors in its class, making it a promising candidate for cancer therapy .
The synthesis of venadaparib involves multi-step organic reactions that are detailed in various patent applications. The process typically includes the formation of key intermediates followed by coupling reactions to create the final product. Specific synthetic pathways have been described in scientific literature, highlighting the use of specific reagents and conditions that optimize yield and purity.
For example, one reported method involves the use of specific solvents and temperatures to facilitate reactions between starting materials, leading to the formation of venadaparib with high efficiency . The synthesis is characterized by careful monitoring of reaction conditions such as pH and temperature to ensure optimal outcomes.
Venadaparib's molecular formula is CHNOS, with a molecular weight of approximately 357.43 g/mol. The compound features a unique arrangement that includes a pyridazine ring and a sulfonamide group, contributing to its biological activity as a PARP inhibitor. The structural configuration allows for effective binding to the active sites of poly (ADP-ribose) polymerases .
Venadaparib primarily engages in chemical reactions that inhibit the activity of poly (ADP-ribose) polymerases. The inhibition mechanism involves competitive binding at the enzyme's active site, preventing the repair of single-strand breaks in DNA. This leads to the accumulation of DNA damage, particularly in cancer cells deficient in homologous recombination repair pathways.
In vitro assays have demonstrated that venadaparib effectively inhibits PARP enzymes at low concentrations (IC50 values around 1-2 nM), showcasing its potency compared to other inhibitors . Furthermore, studies indicate that venadaparib exhibits a higher selectivity for PARP-1 over PARP-2, which may translate into reduced side effects associated with broader PARP inhibition .
The mechanism by which venadaparib exerts its therapeutic effects is rooted in its ability to trap poly (ADP-ribose) polymerase enzymes on DNA at sites of damage. This trapping creates physical barriers during DNA replication, leading to double-strand breaks when replication forks collide with these trapped enzymes.
This process induces synthetic lethality in cancer cells that are already compromised due to mutations in BRCA genes or other homologous recombination repair deficiencies. As such, venadaparib selectively targets these vulnerable cancer cells while sparing normal cells that possess intact DNA repair mechanisms .
These properties suggest that venadaparib can be effectively formulated for therapeutic use while maintaining stability under physiological conditions .
Venadaparib's primary application lies within oncology as a therapeutic agent targeting cancers with defective DNA repair pathways. It is being investigated for use against various solid tumors, including breast and ovarian cancers associated with BRCA mutations. Clinical trials are ongoing to evaluate its efficacy and safety profile compared to existing therapies.
Additionally, venadaparib is being studied for potential applications beyond oncology, including its role in combination therapies aimed at enhancing the effectiveness of traditional chemotherapeutics by exploiting the vulnerabilities created by DNA damage response inhibition .
CAS No.: 31063-33-9
CAS No.: 35523-89-8
CAS No.: 22158-41-4
CAS No.:
CAS No.: 61607-82-7
CAS No.: 62453-16-1